molecular formula C18H18FN3OS2 B2507502 5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1788846-00-3

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2507502
CAS RN: 1788846-00-3
M. Wt: 375.48
InChI Key: KXQDGVZOXGTZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18FN3OS2 and its molecular weight is 375.48. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

  • SB-649868, which shares structural similarities with the compound , was studied for its metabolism and disposition in humans. It's primarily an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study involved understanding the pharmacokinetics, identifying the principal circulating components, and characterizing the metabolic pathways of SB-649868. The compound and its metabolites were extensively analyzed using high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, providing insights into its metabolism and elimination pathways (Renzulli et al., 2011).

Antimicrobial and Docking Studies

  • A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted the process of synthesizing various derivatives and evaluating their antimicrobial properties. Molecular docking studies were conducted to understand the interaction of these compounds with target proteins, contributing to the development of novel antimicrobial agents (Talupur et al., 2021).

Pharmacokinetics of Novel Inhibitors

  • Research into novel anaplastic lymphoma kinase inhibitors, including the compound [(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide], investigated their pharmacokinetic properties. The study explored the compound's clearance mechanisms and the impact of enzymatic hydrolysis on its pharmacokinetics, providing valuable data for optimizing drug design and efficacy (Teffera et al., 2013).

Serotonergic Activity Studies

  • A study on the synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives, including N-(2-ethylphenyl)-4-(4-methyl-1-piperazinyl)-1-benzo[b]thiophene-2-carboxamide, explored their affinity at the vascular 5-HT(1B) receptor. These derivatives were identified as potent and competitive vascular 5-HT(1B) receptor antagonists, expanding our understanding of their pharmacological potential (Moloney et al., 2004).

properties

IUPAC Name

5-fluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS2/c19-14-3-4-15-13(8-14)9-16(25-15)17(23)21-10-12-2-1-6-22(11-12)18-20-5-7-24-18/h3-5,7-9,12H,1-2,6,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDGVZOXGTZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.